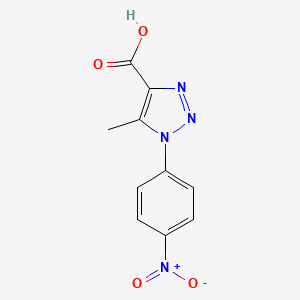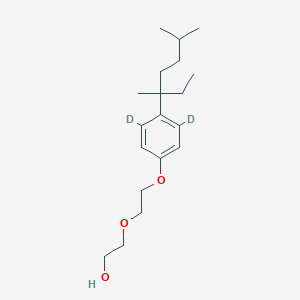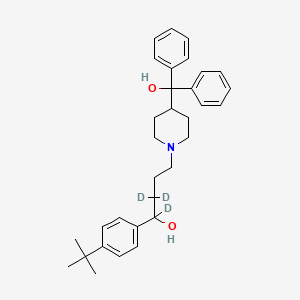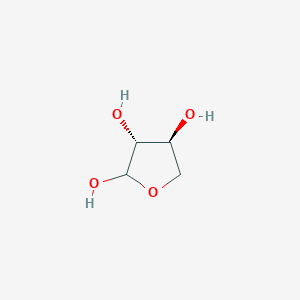
(3R,4S)-tetrahydrofuran-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-tetrahydrofuran-2,3,4-triol is a stereoisomer of tetrahydrofuran triol, a compound characterized by a tetrahydrofuran ring with three hydroxyl groups attached. This compound is notable for its unique stereochemistry, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tetrahydrofuran-2,3,4-triol typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the use of aldolase-catalyzed reactions, which can produce the desired stereoisomer with high selectivity . Another approach involves the use of glycine ethyl ester as a starting material, followed by amino-addition, protective group strategies, and ring closure reactions .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic methods due to their high selectivity and efficiency. Enzymes such as aldolases are often employed to catalyze the formation of the desired stereoisomer . These methods are advantageous as they can be performed under mild conditions and often result in high yields.
化学反应分析
Types of Reactions
(3R,4S)-tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with fewer hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrahydrofuran-2,3,4-trione, while reduction can produce tetrahydrofuran-2,3-diol .
科学研究应用
(3R,4S)-tetrahydrofuran-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of (3R,4S)-tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it can act as an inhibitor or activator of certain enzymes by mimicking the natural substrate’s stereochemistry .
相似化合物的比较
Similar Compounds
(3S,4S)-tetrahydrofuran-2,3,4-triol: Another stereoisomer with different stereochemistry.
Tetrahydrofuran-2,3,4-trione: An oxidized form of the compound.
Tetrahydrofuran-2,3-diol: A reduced form with fewer hydroxyl groups.
Uniqueness
(3R,4S)-tetrahydrofuran-2,3,4-triol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C4H8O4 |
|---|---|
分子量 |
120.10 g/mol |
IUPAC 名称 |
(3R,4S)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m0/s1 |
InChI 键 |
FMAORJIQYMIRHF-URORKIPUSA-N |
手性 SMILES |
C1[C@@H]([C@H](C(O1)O)O)O |
规范 SMILES |
C1C(C(C(O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


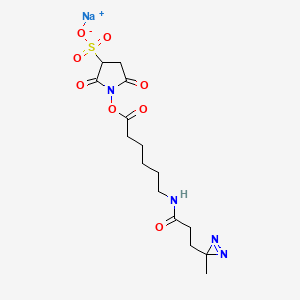
![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)
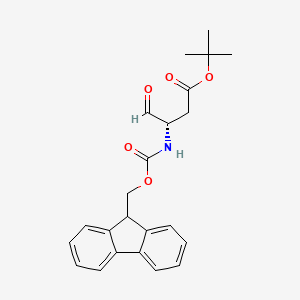


![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)


